
1-(2-(2-fluorophenoxy)acetyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-fluorophenoxy)acetyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H21FN4O4 and its molecular weight is 388.399. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2-fluorophenoxy)acetyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-fluorophenoxy)acetyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Novel Synthesis Methods
- Ibrahim and Behbehani (2014) explored the synthesis of a novel class of pyridazin-3-one derivatives. This research demonstrates a route for creating derivatives which may include compounds structurally similar to 1-(2-(2-fluorophenoxy)acetyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide (Ibrahim & Behbehani, 2014).
2. Role in Drug Discovery
- Schroeder et al. (2009) identified certain carboxamides as potent Met kinase inhibitors, highlighting the importance of similar compounds in drug development and cancer research (Schroeder et al., 2009).
3. Antibacterial Properties
- Frigola et al. (1995) synthesized a series of stereochemically pure 7-azetidinylquinolones with varying effects on potency and efficacy, indicating the potential antibacterial applications of related compounds (Frigola et al., 1995).
4. Antimicrobial Activity
- Abdel-rahman, Bakhite, and Al-Taifi (2002) studied the antimicrobial activities of new Pyridothienopyrimidines and Pyridothienotriazines, which are structurally similar to the queried compound, thus indicating potential antimicrobial applications (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
5. Nicotinic Acetylcholine Receptor Binding
- Doll et al. (1999) researched azetidine derivatives like A-85380 for their binding properties to nicotinic acetylcholine receptors, a study relevant to neurochemistry and potential drug design (Doll et al., 1999).
6. Building Blocks for Antitumor and Antimicrobial Synthesis
- Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, which could be used to create compounds with antitumor and antimicrobial activities. This suggests similar potential uses for compounds like 1-(2-(2-fluorophenoxy)acetyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide (Riyadh, 2011).
7. Cytotoxic and Antioxidant Properties
- IOSR Journals, Kolanpaka, and Gade (2015) synthesized new heterocyclic moieties and screened them for cytotoxic and antioxidant activities, highlighting the potential of similar compounds in cancer and oxidative stress research (IOSR Journals, Kolanpaka, & Gade, 2015).
8. Pharmaceutical Importance in Antiviral Drug Discovery
- De Clercq (2009) discussed the pharmaceutical importance of certain heterocyclic compounds in antiviral drug discovery, which might include compounds structurally related to the queried compound (De Clercq, 2009).
Propiedades
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-[3-(6-oxopyridazin-1-yl)propyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4/c20-15-5-1-2-6-16(15)28-13-18(26)23-11-14(12-23)19(27)21-8-4-10-24-17(25)7-3-9-22-24/h1-3,5-7,9,14H,4,8,10-13H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFUOPMOGAQMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-fluorophenoxy)acetyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

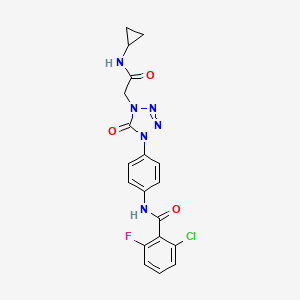
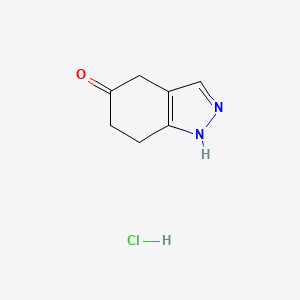
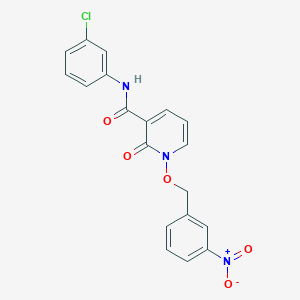
![2-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2780499.png)
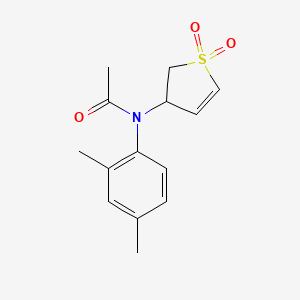
![Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2780501.png)
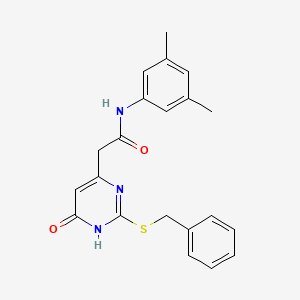
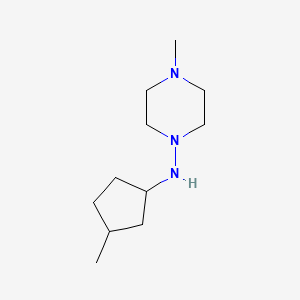
![3-(4-chlorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2780509.png)
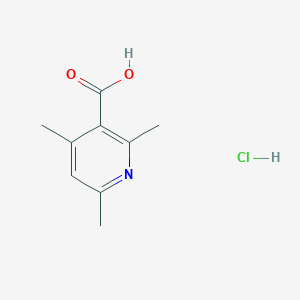
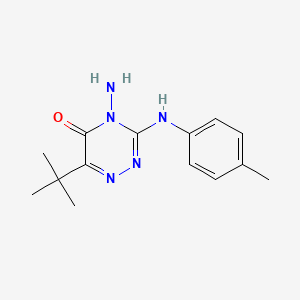

![N-(3,4-dimethoxyphenethyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2780514.png)
